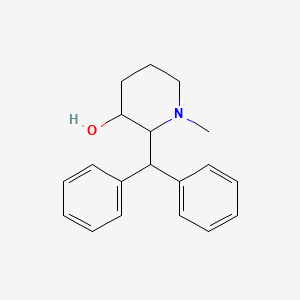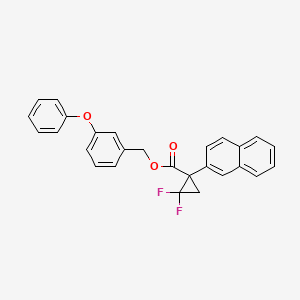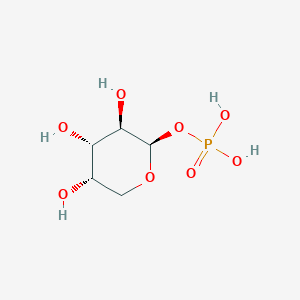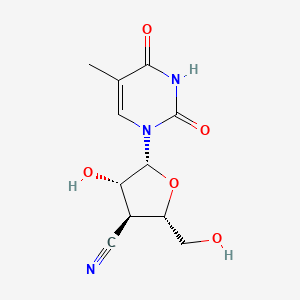
3'-CN-araT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-CN-araT, also known as 3’-cyano-2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a cyano group (-CN) attached to the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CN-araT typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the cyano group: The protected thymidine is then subjected to a reaction with a cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product, 3’-CN-araT.
Industrial Production Methods
Industrial production of 3’-CN-araT follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-CN-araT undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3’-CN-araT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
3’-CN-araT exerts its effects by incorporating into DNA during replication. The cyano group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The primary molecular target is the DNA polymerase enzyme, which is responsible for DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
2’,3’-dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
3’-CN-araT is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the cyano group provides additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced activity or reduced toxicity.
Propriétés
Numéro CAS |
115913-83-2 |
|---|---|
Formule moléculaire |
C11H13N3O5 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7-,8+,10-/m1/s1 |
Clé InChI |
DWXOIPDJUIXUPY-BDNRQGISSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
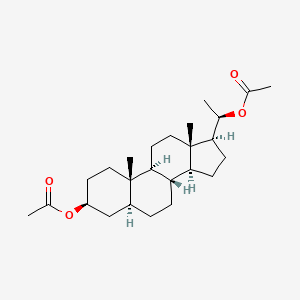

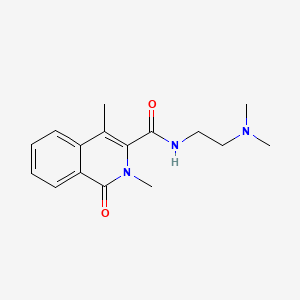
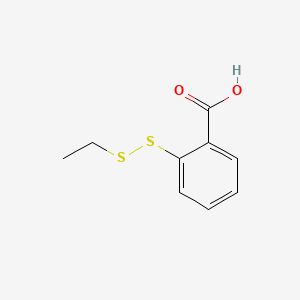
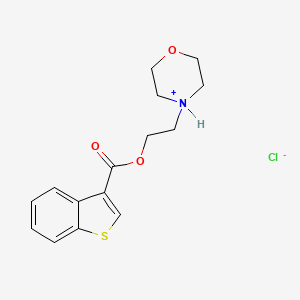
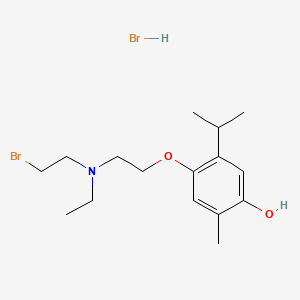
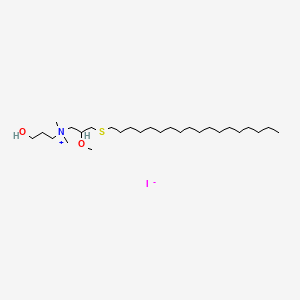
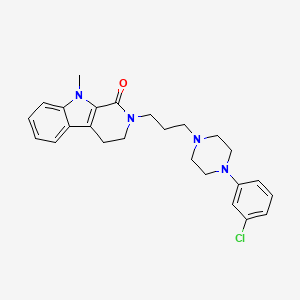

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
